molecular formula C11H11NO3 B1294508 n-(2-Oxotetrahydrofuran-3-yl)benzamide CAS No. 13602-48-7

n-(2-Oxotetrahydrofuran-3-yl)benzamide

Cat. No. B1294508
CAS RN: 13602-48-7
M. Wt: 205.21 g/mol
InChI Key: HUNZJKFFMPFZTC-UHFFFAOYSA-N
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Description

The compound "n-(2-Oxotetrahydrofuran-3-yl)benzamide" is not directly mentioned in the provided papers. However, the papers do discuss various benzamide derivatives and their synthesis, which can provide insights into the general class of compounds to which "n-(2-Oxotetrahydrofuran-3-yl)benzamide" belongs. Benzamide derivatives are of significant interest in medicinal chemistry due to their potential biological applications, including enzyme inhibition .

Synthesis Analysis

The synthesis of benzamide derivatives can involve different starting materials and reaction conditions. For instance, one paper reports the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides using 4-aminophenazone, a non-steroidal anti-inflammatory drug, as a starting material . Another paper describes a catalyst-free synthesis of N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives through 1,3-dipolar cycloaddition and rearrangement . Additionally, a green synthesis approach for N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives is reported, involving a three-component reaction of isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using various spectroscopic techniques. For example, a study on the synthesis of an acrylamide monomer, N-(2-acetylbenzofuran-3-yl)acrylamide (NABA), involved UV-Vis, FT-IR, and 1H NMR measurements, complemented by quantum chemical calculations using the DFT method . These techniques help in understanding the electronic properties and reactive regions of the molecules.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions. The synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, for example, involves the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water, adhering to green chemistry principles . Another study reports the synthesis of N-(1-amino-2,2-dichloroethyl)benzamides, which are intermediates for accessing new heterocyclic series . The reactivity of these compounds can be further explored to understand the potential reactions of "n-(2-Oxotetrahydrofuran-3-yl)benzamide."

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be inferred from their molecular structure and reactivity. For instance, the band gap of HOMO and LUMO in the NABA monomer indicates its chemical activity and charge transfer within the molecule . The molecular electrostatic potential (MEP) maps can identify reactive regions, which are crucial for understanding the interaction of these compounds with biological targets . The solubility, melting points, and stability of these compounds can also be deduced from their chemical structure and the nature of substituents on the benzamide core.

Scientific Research Applications

1. Chemical Synthesis and Transformations

N-(2-Oxotetrahydrofuran-3-yl)benzamide and related compounds have been extensively studied in the context of chemical synthesis and transformations. For instance, N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)benzamides, which are structurally related, have been used in the synthesis of unique tetrahydrobenzofuran derivatives through Weitz−Scheffer oxidation and subsequent dimethyldioxirane oxidation (A. Levai et al., 2002). These chemical processes demonstrate the compound's versatility in organic synthesis.

2. Development of Novel Chemical Compounds

The compound has been instrumental in the development of new classes of chemicals. For example, N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)-benzamide derivatives were synthesized through 1,3-dipolar cycloaddition and rearrangement, showcasing the compound's role in creating novel molecular structures (Wenjing Liu et al., 2014).

3. Exploration in Supramolecular Chemistry

Studies have also explored the application of N-(2-Oxotetrahydrofuran-3-yl)benzamide derivatives in supramolecular chemistry. For instance, N-(thiazol-2-yl)benzamide derivatives have been synthesized and investigated for their gelation behavior, contributing to the understanding of non-covalent interactions in gelation processes (P. Yadav & Amar Ballabh, 2020).

4. Analytical and Sensory Applications

The compound has been utilized in analytical and sensory applications. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives demonstrated excellent performance in the naked-eye detection of fluoride anions, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism (E. A. Younes et al., 2020).

5. Pharmaceutical and Biological Research

In pharmaceutical and biological research, benzamide derivatives, including structures similar to N-(2-Oxotetrahydrofuran-3-yl)benzamide, have been investigated for various biological activities. For example, benzamide derivatives have been evaluated for neuroleptic activity, providing insights into the structure-activity relationship of these compounds (S. Iwanami et al., 1981).

6. Development of Sensing Materials

The compound has contributed to the development of sensing materials. A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized and exhibited color transition responses to fluoride ions, highlighting its potential in colorimetric sensing applications (E. A. Younes et al., 2020).

Safety And Hazards

Specific safety and hazard information for N-(2-Oxotetrahydrofuran-3-yl)benzamide is not available in the literature I retrieved. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

N-(2-oxooxolan-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10(8-4-2-1-3-5-8)12-9-6-7-15-11(9)14/h1-5,9H,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNZJKFFMPFZTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901281327
Record name N-(Tetrahydro-2-oxo-3-furanyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901281327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(2-Oxotetrahydrofuran-3-yl)benzamide

CAS RN

13602-48-7
Record name N-(Tetrahydro-2-oxo-3-furanyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13602-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N-(tetrahydro-oxo-3-furanyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013602487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002608739
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45802
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(Tetrahydro-2-oxo-3-furanyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901281327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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